molecular formula C13H20N2O2S B4766471 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B4766471
M. Wt: 268.38 g/mol
InChI Key: BMLIRJZYQBYCCA-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the morpholine moiety: The morpholine group can be attached through nucleophilic substitution reactions using morpholine and an appropriate leaving group.

    Formation of the carboxamide: The carboxamide group can be formed by reacting the thiophene derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

    Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving thiophene-containing biomolecules.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The morpholine moiety can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The thiophene ring can contribute to the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-ethylthiophene-3-carboxamide: Lacks the morpholine moiety, which may reduce its biological activity and specificity.

    N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide: Lacks the ethyl group, which may affect its lipophilicity and membrane permeability.

    5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide: Contains a methyl group instead of an ethyl group, which may alter its steric and electronic properties.

Uniqueness

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the ethyl group and the morpholine moiety, which can enhance its biological activity, specificity, and physicochemical properties. The combination of these functional groups allows for versatile applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-12-9-11(10-18-12)13(16)14-3-4-15-5-7-17-8-6-15/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIRJZYQBYCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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